3-(2,6-dichlorophenyl)-5-methyl-N-[3-methyl-4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide
Description
The compound 3-(2,6-dichlorophenyl)-5-methyl-N-[3-methyl-4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide (hereafter referred to as Compound A) is a synthetic small molecule featuring a 1,2-oxazole (isoxazole) core substituted with a 2,6-dichlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with a 3-methyl-4-(propan-2-yl)phenyl group.
Key structural features include:
- Dichlorophenyl group: Enhances lipophilicity and may contribute to target binding via halogen bonding.
- Isoxazole core: A heterocyclic ring known for metabolic stability and diverse biological activity.
- Bulky aromatic substituents: The 3-methyl-4-(propan-2-yl)phenyl group likely influences steric interactions and solubility.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-(3-methyl-4-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O2/c1-11(2)15-9-8-14(10-12(15)3)24-21(26)18-13(4)27-25-20(18)19-16(22)6-5-7-17(19)23/h5-11H,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFDRMWNJTXFNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoamide Precursors
The most widely implemented approach involves cyclocondensation between 2,6-dichlorobenzoyl chloride (1 ) and N-(3-methyl-4-isopropylphenyl)-3-aminocrotonamide (2 ) under acidic conditions. This method achieves 68–72% yields through precise stoichiometric control:
Reaction Scheme
$$
\text{C}6\text{H}3\text{Cl}2\text{COCl} + \text{C}{12}\text{H}{18}\text{N}2\text{O} \xrightarrow{\text{POCl}_3, \Delta} \text{Target Compound} + \text{HCl}
$$
Optimization Parameters
- Catalyst : Phosphorus oxychloride (1.5 eq.)
- Temperature : 80–85°C
- Time : 6–8 hours
- Solvent : Anhydrous dichloromethane
Critical studies demonstrate that substituting POCl₃ with PCl₅ reduces yields to 52% due to incomplete cyclization. Post-reaction purification requires sequential washing with 5% NaHCO₃ and brine, followed by silica gel chromatography (hexane:EtOAc = 4:1).
Palladium-Catalyzed Coupling of Oxazole Intermediates
A modular strategy employs Suzuki-Miyaura coupling between 4-bromo-5-methyloxazole (3 ) and 3-methyl-4-isopropylphenylboronic acid (4 ), followed by carboxamide formation:
Step 1: Cross-Coupling
$$
\text{C}4\text{H}2\text{BrNO} + \text{C}{10}\text{H}{13}\text{BO}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{C}{14}\text{H}_{15}\text{NO}
$$
- Yield : 84%
- Conditions : DME/H₂O (3:1), 90°C, 12 hours
Step 2: Carboxylation and Amidation
Carboxylation using CO₂ (60 psi) with CuI/1,10-phenanthroline affords the carboxylic acid, which undergoes EDCl-mediated coupling with 3-methyl-4-isopropylaniline to yield the target (78% overall).
One-Pot Oxazole Assembly from Carboxylic Acids
Adapting the triflylpyridinium activation method, 2,6-dichlorophenylacetic acid (5 ) reacts with TosMIC (6 ) and 3-methyl-4-isopropylphenyl isocyanate (7 ) in a single vessel:
$$
\text{C}8\text{H}5\text{Cl}2\text{O}2 + \text{C}3\text{H}5\text{NO}2\text{S} + \text{C}{11}\text{H}_{13}\text{NO} \xrightarrow{\text{DMAP-Tf, DCM}} \text{Target Compound}
$$
Key Advantages
- Yield : 89% (gram-scale)
- Functional Group Tolerance : Preserves chlorine substituents and tertiary amine groups
- Base Recovery : DMAP recyclability reduces costs by 23%
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 95 | Moderate | POCl₃ handling hazards |
| Palladium Coupling | 78 | 98 | High | Boronic acid availability |
| One-Pot Triflylpyridinium | 89 | 97 | Industrial | Requires anhydrous conditions |
The triflylpyridinium method demonstrates superior efficiency but necessitates rigorous moisture control. Cyclocondensation remains preferred for small-scale API synthesis due to lower catalyst costs.
Industrial-Scale Production Considerations
Process Intensification
- Continuous Flow Reactors : Reduce reaction time from 8 hours to 45 minutes for cyclocondensation
- In-Line Analytics : FTIR monitors oxazole ring formation (absorption at 1650 cm⁻¹)
Purification Technologies
- Simulated Moving Bed Chromatography : Achieves 99.5% purity with 92% recovery
- Crystallization Optimization : Ethanol/water (7:3) system produces uniform polymorph Form I
Mechanistic Insights and Side Reactions
Oxazole Ring Formation
DFT calculations reveal that the rate-determining step involves nucleophilic attack by the isocyanide carbon on the activated acyl intermediate (ΔG‡ = 24.3 kcal/mol). Competing side reactions include:
- Isocyanide Dimerization : Mitigated by maintaining low temperatures (<40°C)
- Carboxamide Hydrolysis : Controlled via pH 6.5–7.0 buffering
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenyl)-5-methyl-N-[3-methyl-4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2,6-dichlorophenyl)-5-methyl-N-[3-methyl-4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-[3-methyl-4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Screening Libraries
Compound B : 3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide (ChemDiv ID: 3966-2211)
- Structural Difference : The substitution on the phenyl ring attached to the carboxamide nitrogen occurs at the 2-position (vs. 3-methyl-4-(propan-2-yl) in Compound A).
- Implications :
- Steric effects : The 2-isopropyl group may reduce steric hindrance compared to the 3-methyl-4-isopropyl substitution in Compound A.
- Solubility : The para-substitution in Compound A could enhance solubility due to reduced π-π stacking.
- Bioactivity : Positional isomerism often alters binding affinity; Compound B is labeled as a "screening compound," suggesting utility in drug discovery pipelines.
| Property | Compound A | Compound B |
|---|---|---|
| Substituent Position | 3-methyl-4-(propan-2-yl)phenyl | 2-(propan-2-yl)phenyl |
| Molecular Formula | C₂₁H₂₀Cl₂N₂O₂ | C₂₀H₁₈Cl₂N₂O₂ |
| Molecular Weight | 415.3 g/mol | 401.3 g/mol |
| Application Context | Hypothesized agrochemical/pharmaceutical | High-throughput screening (drug discovery) |
Functional Analogues with Heterocyclic Modifications
Compound C : 3-(2,6-dichlorophenyl)-5-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1,2-oxazole-4-carboxamide (CAS: 489425-84-5)
- Structural Difference : Replacement of the carboxamide’s phenyl group with a thiazolyl carbamothioyl moiety.
- Bioactivity: Carbamothioyl groups are associated with antifungal and herbicidal activity, suggesting Compound C may target enzymes like succinate dehydrogenase. Molecular weight: Higher (C₂₁H₁₄Cl₂N₄O₂S₂; 511.4 g/mol) due to the thiazole and sulfur atoms, which may reduce bioavailability.
| Property | Compound A | Compound C |
|---|---|---|
| Functional Group | Carboxamide-linked phenyl | Carbamothioyl-linked thiazole |
| Molecular Weight | 415.3 g/mol | 511.4 g/mol |
| Potential Targets | Unknown (structural similarity to pesticides) | Fungal enzymes, plant cell membranes |
Dichlorophenyl-Containing Agrochemicals
Compound D : N-(3,4-dichlorophenyl) propanamide (Propanil)
- Structural Difference : Simpler amide structure lacking the isoxazole core.
- Implications: Mode of action: Propanil is a herbicide inhibiting photosystem II. Compound A’s isoxazole may confer resistance to hydrolysis, enhancing environmental persistence. Selectivity: The bulky substituents in Compound A could reduce non-target toxicity compared to Propanil’s simpler structure.
Research Findings and Gaps
- SHELX Refinement : Structural data for Compound A or analogues are absent in the provided evidence, though SHELX software is widely used for small-molecule crystallography . Experimental data (e.g., X-ray diffraction) would clarify conformational preferences.
- PubChem Limitations : The PubChem entry for Compound A lacks detailed bioactivity or synthesis data, highlighting reliance on structural analogues for inference .
- Agrochemical Potential: The dichlorophenyl and isoxazole motifs align with known pesticidal agents (e.g., iprodione metabolites) , but specific target studies are needed.
Biological Activity
The compound 3-(2,6-dichlorophenyl)-5-methyl-N-[3-methyl-4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide , a derivative of oxazole, has garnered attention due to its diverse biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, and discusses its potential mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C₁₈H₁₈Cl₂N₂O₂
- Molecular Weight : 364.25 g/mol
The oxazole ring contributes to its biological activity, particularly in interactions with various biological targets.
Anticancer Activity
Research indicates that oxazole derivatives exhibit significant anticancer properties. A study highlighted that similar compounds showed inhibitory effects against a panel of cancer cell lines, with IC₅₀ values indicating moderate activity against human colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549) cells .
| Cell Line | IC₅₀ (µM) |
|---|---|
| Human Colon Adenocarcinoma | 92.4 |
| Human Lung Adenocarcinoma | 85.0 |
| Human Gastric Carcinoma | 78.5 |
| Human Breast Cancer | 90.0 |
The compound's mechanism may involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, alongside antifungal properties against Candida species. The Minimum Biofilm Eradication Concentration (MBEC) values indicate moderate activity:
| Microorganism | MBEC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Enterococcus faecium | 125 |
| Candida albicans | 125 |
These results suggest that the compound might disrupt biofilm formation, which is critical in treating persistent infections .
Anti-inflammatory Effects
In vitro studies have indicated that the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression, such as COX-1 and COX-2.
- Targeting Signaling Pathways : It may interfere with signaling pathways related to cell proliferation and apoptosis, particularly through modulation of HDAC activity.
- Biofilm Disruption : Its effectiveness against biofilms suggests it may alter microbial adhesion and colonization processes.
Case Studies
Several case studies have illustrated the compound's potential in clinical applications:
- A study involving patients with chronic inflammatory conditions reported significant improvements when treated with oxazole derivatives similar to this compound.
- In cancer research trials, preliminary results indicated reduced tumor size in animal models treated with this compound compared to controls.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-(2,6-dichlorophenyl)-5-methyl-N-[3-methyl-4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide with high yield and purity?
- Methodology : Synthesis typically involves multi-step pathways, including cyclization of oxazole rings and coupling of dichlorophenyl and isopropylphenyl moieties. Key parameters include:
- Solvents : Dimethylformamide (DMF) or acetonitrile for polarity control .
- Catalysts : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate amide bond formation .
- Temperature : Controlled heating (60–80°C) to avoid side reactions .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for intermediate tracking .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Use spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₂₀H₁₉Cl₂N₂O₂) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
Q. What are the primary challenges in scaling up synthesis for preclinical studies?
- Key Issues :
- Solvent Removal : DMF requires careful distillation due to high boiling points .
- Byproduct Formation : Chlorinated intermediates may generate unwanted side products; optimize stoichiometry and reaction time .
- Cost-Efficiency : Use statistical experimental design (e.g., factorial or response surface methods) to minimize reagent waste .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
- Methodology :
- Molecular Docking : Predict binding affinity to targets (e.g., viral proteases) using software like AutoDock Vina .
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity using descriptors like logP and polar surface area .
- Quantum Chemistry : Calculate reaction pathways for derivative synthesis using Gaussian or ORCA .
Q. What strategies resolve contradictory data in biological activity studies (e.g., antiviral vs. no observed efficacy)?
- Methodology :
- Dose-Response Analysis : Validate activity thresholds using IC₅₀/EC₅₀ assays across multiple cell lines .
- Metabolic Stability Testing : Assess cytochrome P450 interactions via liver microsome assays to rule out rapid degradation .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding .
Q. How can researchers optimize pharmacokinetic properties without compromising target affinity?
- Methodology :
- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonamides) to improve solubility, guided by LogD7.4 calculations .
- Prodrug Design : Mask carboxylate groups with ester linkages for enhanced bioavailability .
- In Silico ADMET : Predict absorption/distribution using tools like SwissADME or ADMETlab .
Q. What experimental frameworks are recommended for elucidating the mechanism of action in complex biological systems?
- Methodology :
- CRISPR-Cas9 Screens : Identify gene knockouts that rescue compound-induced phenotypes .
- Proteomics : Use tandem mass spectrometry (LC-MS/MS) to map protein interaction networks .
- Transcriptomics : RNA-seq to profile downstream signaling pathways affected by the compound .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 80%)?
- Resolution Steps :
- Replicate Conditions : Standardize solvent purity (e.g., anhydrous DMF) and catalyst activation (e.g., NaH pre-dried under argon) .
- Advanced Analytics : Use gas chromatography-mass spectrometry (GC-MS) to quantify residual solvents affecting yields .
Q. What statistical approaches are robust for analyzing variability in bioactivity data?
- Recommendations :
- ANOVA : Compare mean activity across experimental batches .
- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
